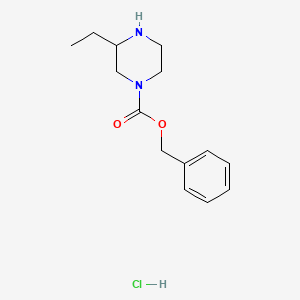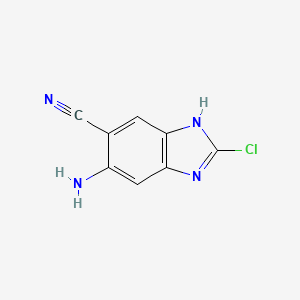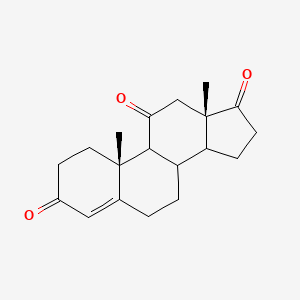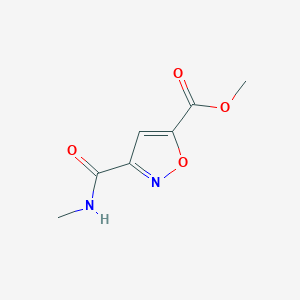![molecular formula C21H20O6 B14791861 (1R)-1-[(1R,3R,4R,5R)-4-(benzoyloxy)-5-methyl-2,6-dioxabicyclo[3.1.0]hexan-3-yl]ethyl benzoate](/img/structure/B14791861.png)
(1R)-1-[(1R,3R,4R,5R)-4-(benzoyloxy)-5-methyl-2,6-dioxabicyclo[3.1.0]hexan-3-yl]ethyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-[(1R,3R,4R,5R)-4-(benzoyloxy)-5-methyl-2,6-dioxabicyclo[310]hexan-3-yl]ethyl benzoate is a complex organic compound featuring a bicyclic structure with benzoyloxy and benzoate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[(1R,3R,4R,5R)-4-(benzoyloxy)-5-methyl-2,6-dioxabicyclo[3.1.0]hexan-3-yl]ethyl benzoate typically involves multiple steps:
Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the 2,6-dioxabicyclo[3.1.0]hexane ring system.
Introduction of the benzoyloxy group: This is achieved through esterification reactions, where a hydroxyl group on the bicyclic core reacts with benzoyl chloride in the presence of a base such as pyridine.
Attachment of the benzoate group: The final step involves the esterification of the remaining hydroxyl group with benzoic acid or its derivatives under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the ester groups, converting them into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, replacing the benzoate or benzoyloxy groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of benzoyl derivatives or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted esters or ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology
In biological research, it serves as a probe to study enzyme-catalyzed reactions involving ester hydrolysis.
Medicine
Industry
Used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The compound exerts its effects primarily through interactions with enzymes that catalyze ester hydrolysis. The bicyclic structure and ester groups allow it to fit into the active sites of these enzymes, leading to the cleavage of ester bonds and the release of the corresponding alcohol and acid.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R)-1-[(1R,3R,4R,5R)-4-(benzoyloxy)-5-methyl-2,6-dioxabicyclo[3.1.0]hexan-3-yl]methyl benzoate
- (1R)-1-[(1R,3R,4R,5R)-4-(benzoyloxy)-5-methyl-2,6-dioxabicyclo[3.1.0]hexan-3-yl]propyl benzoate
Uniqueness
The unique combination of the bicyclic core and the specific positioning of the benzoyloxy and benzoate groups distinguishes (1R)-1-[(1R,3R,4R,5R)-4-(benzoyloxy)-5-methyl-2,6-dioxabicyclo[310]hexan-3-yl]ethyl benzoate from its analogs
Eigenschaften
Molekularformel |
C21H20O6 |
|---|---|
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
[(5R)-3-(1-benzoyloxyethyl)-5-methyl-2,6-dioxabicyclo[3.1.0]hexan-4-yl] benzoate |
InChI |
InChI=1S/C21H20O6/c1-13(24-18(22)14-9-5-3-6-10-14)16-17(21(2)20(25-16)27-21)26-19(23)15-11-7-4-8-12-15/h3-13,16-17,20H,1-2H3/t13?,16?,17?,20?,21-/m1/s1 |
InChI-Schlüssel |
GLFLRBKSXNCOCF-JVXSMPIOSA-N |
Isomerische SMILES |
CC(C1C([C@@]2(C(O1)O2)C)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Kanonische SMILES |
CC(C1C(C2(C(O1)O2)C)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol](/img/structure/B14791793.png)

![N'-(4-Methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B14791811.png)


![N-(3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl)-N-methyl-S-phenylthiohydroxylamine](/img/structure/B14791824.png)


![3-[(1E)-2-phenylethenyl]cinnoline](/img/structure/B14791843.png)
![tert-butyl N-[1-(2-amino-6-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B14791851.png)

![2-[4,5,6,7-tetrabromo-2-(dimethylamino)-1H-inden-1-yl]acetic acid](/img/structure/B14791870.png)
![[(2S)-2-amino-2-methylcyclopentyl]methanol](/img/structure/B14791882.png)
![1,6-Dibenzyl-3-hydroxy-2,3,4,4a,5,7a-hexahydropyrrolo[3,4-b]pyridin-7-one](/img/structure/B14791885.png)
